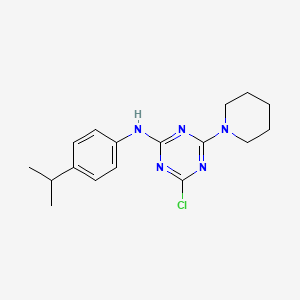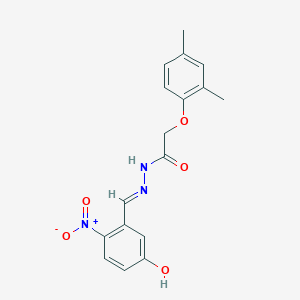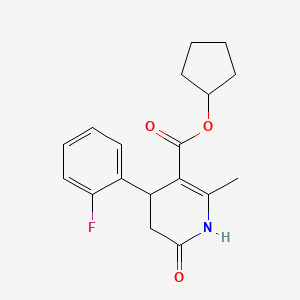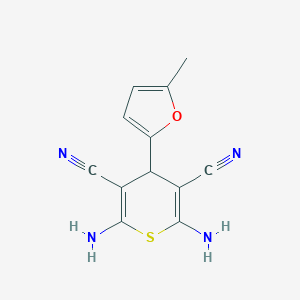![molecular formula C20H21N5O2 B5507292 4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)
4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves efficient procedures under microwave irradiation, utilizing key intermediates such as bis(benzofuran-enaminone) hybrids or enaminones and various reagents like arylnitrile oxides, diketones, or β-ketoesters to afford target pyrimidines or pyrazolopyrimidine derivatives (Mekky et al., 2021). Another approach involves nucleophilic substitution reactions to synthesize 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showcasing a versatile methodology for the generation of these compounds (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined, revealing insights into their conformation and interactions. For example, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives crystallize in the monoclinic system, indicating specific molecular packing and intermolecular interactions (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Compounds within this class undergo various chemical reactions, including 1,3-dipolar cycloadditions, affording bis(pyrazoles) linked via piperazine moieties with potent antibacterial and biofilm inhibition activities (Mekky & Sanad, 2020). Moreover, these compounds can participate in heterocyclization reactions to obtain pyrazolo[1,5-a][1,3,5]triazines and oxazolo[4,5-d]pyrimidines, demonstrating the versatility of their chemical properties and potential applications (Velihina et al., 2023).
Physical Properties Analysis
The physical properties, including crystalline structure and conformation, have been elucidated through X-ray crystallography and spectral data, contributing to the understanding of these compounds' molecular geometries and the basis for their biological activities (Shawish et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of these compounds have been explored through various synthetic routes and reactions, providing a foundation for further modification and optimization for specific applications. The synthesis of novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity highlights the potential for developing new therapeutic agents (He et al., 2020).
Wissenschaftliche Forschungsanwendungen
Potential as PDE-5 Inhibitors
Research has demonstrated the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, including structures similar to the compound , for their anti-phosphodiesterase-5 (PDE-5) activity. These compounds have been found to possess inhibitory activity against PDE-5, suggesting potential applications in treating diseases like erectile dysfunction. The study identified specific derivatives with better inhibitory activity, highlighting the importance of structural modifications for enhancing biological activity (Su et al., 2021).
Antibacterial and Biofilm Inhibition
Another study explored novel bis(pyrazole-benzofuran) hybrids, connected via a piperazine linker, for their antibacterial efficacy and ability to inhibit bacterial biofilm formation. The research found that certain derivatives showed significant antibacterial activities and were more effective in biofilm inhibition than the reference drug, Ciprofloxacin. This suggests a promising avenue for developing new treatments against resistant bacterial infections (Mekky & Sanad, 2020).
Anticancer Potential
Derivatives of the compound have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some derivatives showed promising activity, indicating potential applications in cancer therapy. The results suggest that specific structural features of these compounds can be optimized to develop effective anticancer agents (Mallesha et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-4-6-16(7-5-13)24-9-8-23(12-18(24)26)20(27)17-11-21-25-15(3)10-14(2)22-19(17)25/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBPAMGODOGAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C4N=C(C=C(N4N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)
![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)


![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)

![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)